Trimethylolpropane Tris(thioglycolate)

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester typically involves the esterification of trimethylolpropane with thioglycolic acid. The reaction is carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid . The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors equipped with condensers and temperature control systems. The reaction is monitored and controlled to ensure optimal yield and purity. After the reaction, the product is purified using industrial distillation techniques .

化学反应分析

Types of Reactions

Trimethylolpropane Tris(thioglycolate) undergoes several types of chemical reactions, including:

Oxidation: The thiol groups in the compound can be oxidized to form disulfides.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester groups can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as LiAlH4 are used under anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.

Major Products

Oxidation: Disulfides and sulfoxides.

Reduction: Alcohols and thiols.

Substitution: Various esters and amides.

科学研究应用

Hydrogels and Crosslinking Agents

TMTG is primarily utilized as a crosslinking agent in the preparation of hydrogels. It facilitates the synthesis of hydrogels through thiol-ene reactions, which are essential for creating three-dimensional networks that can absorb water and swell without dissolving. These hydrogels have applications in drug delivery systems and tissue engineering due to their biocompatibility and tunable mechanical properties .

Porous Hybrid Monolithic Materials

The compound is also employed in constructing porous hybrid monolithic materials. These materials are significant in chromatography and filtration applications, providing high surface areas and specific porosity that enhance separation efficiency .

Fluorescent Sensors

TMTG serves as a monomer for developing thiol-ene-based polymeric fluorescence sensors. The photo-initiated polymerization process allows for the creation of sensitive detection systems that can be used in environmental monitoring and biochemical assays .

Biodegradable Polymers

Research has shown that TMTG can be incorporated into biodegradable polymer networks, enhancing their mechanical properties while ensuring environmental sustainability. This application is particularly relevant in the development of materials for temporary implants or drug delivery systems that degrade over time .

Ionogels for Flexible Electronics

Recent studies have explored the use of TMTG in ionogels, which are polymer electrolytes suitable for flexible and wearable electronic devices. The incorporation of ionic liquids into TMTG-based networks has resulted in materials with excellent ionic conductivity and mechanical flexibility, making them ideal for applications in energy storage devices .

Case Study 1: Hydrogel Development

A study conducted on the use of TMTG in hydrogels demonstrated its effectiveness as a crosslinking agent, leading to hydrogels with adjustable swelling ratios and mechanical strengths. The hydrogels were tested for drug release properties, showing controlled release profiles suitable for therapeutic applications .

Case Study 2: Vitrimer Ionogels

In another investigation, TMTG was used to synthesize vitrimer ionogels through a thiol-acrylate reaction. The resultant materials exhibited self-healing properties and stress relaxation capabilities, making them suitable for applications in soft robotics and flexible electronics .

作用机制

The mechanism of action of acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This property makes it useful in cross-linking reactions in polymer chemistry. Additionally, the ester groups can undergo hydrolysis to release thioglycolic acid, which can further participate in various biochemical and chemical reactions .

相似化合物的比较

Similar Compounds

Ethyl thioglycolate: Similar in structure but with an ethyl group instead of the trimethylolpropane backbone.

Methyl thioglycolate: Contains a methyl group instead of the trimethylolpropane backbone.

2-Ethylhexyl thioglycolate: Features a longer alkyl chain, making it more hydrophobic.

Uniqueness

Trimethylolpropane Tris(thioglycolate) is unique due to its trimethylolpropane backbone, which provides multiple reactive sites for chemical modifications. This makes it highly versatile in various applications, particularly in polymer chemistry and industrial formulations .

生物活性

Trimethylolpropane tris(thioglycolate) (TMPTG) is a multifunctional thiol compound with potential applications in various fields, including biomedical engineering, polymer chemistry, and environmental science. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.

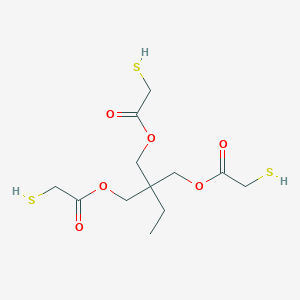

Chemical Structure and Properties

Trimethylolpropane tris(thioglycolate) has the molecular formula and a molecular weight of 356.48 g/mol. It is characterized by three thiol groups that enable it to participate in thiol-ene reactions, making it a valuable cross-linking agent in polymer synthesis and drug delivery systems .

Chelation of Heavy Metals

One of the primary biological activities of TMPTG is its ability to act as a chelating agent. The thiol groups in TMPTG can effectively bind to heavy metal ions, facilitating their removal from biological systems. This property has been explored for detoxifying organisms exposed to toxic heavy metals .

Drug Delivery Systems

TMPTG has shown promise in drug delivery applications due to its ability to form hydrogels through cross-linking reactions. These hydrogels can encapsulate drugs or bioactive compounds, allowing for controlled release and enhancing therapeutic efficacy .

Polymer Chemistry

TMPTG is widely used in the synthesis of thiol-ene based polymers. Its tri-functional nature allows for the creation of complex cross-linked structures that exhibit enhanced mechanical properties. For instance, studies have demonstrated that TMPTG can be utilized to develop polymeric fluorescence sensors for detecting specific metal ions .

Biodegradation Studies

Research has highlighted the biodegradation potential of TMPTG and related compounds. A systematic investigation into mercaptocarboxylic acids revealed that TMPTG can undergo biodegradation processes, which is crucial for assessing its environmental impact .

Study on Hydrogel Properties

A study focused on mucus-inspired hydrogels synthesized using TMPTG demonstrated that these materials exhibit viscoelastic properties comparable to human airway mucus. This finding highlights the potential of TMPTG-based hydrogels in biomedical applications, particularly in respiratory therapies .

Thiol-Ene Polymerization Research

Research into thiol-ene polymerization involving TMPTG has shown that varying the stoichiometric ratios of thiols and alkenes can significantly influence the mechanical properties of the resultant polymers. This flexibility allows for tailored materials suitable for specific applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trimethylolpropane tris(2-mercaptoacetate) | C15H26O6S3 | Similar thiol functionality; used in polymerization. |

| Pentaerythrityl tetrakis(3-mercaptopropionate) | C20H38O12S4 | Higher functionality; used in advanced coatings. |

| Ethoxylated trimethylolpropane tris(3-mercaptopropionate) | C18H36O10S3 | Enhanced solubility; used in various formulations. |

Safety and Toxicology

While TMPTG exhibits beneficial biological activities, it is essential to consider its safety profile. The compound is classified as an irritant and should be handled with care to avoid skin and eye contact . Precautionary measures include using personal protective equipment (PPE) during handling and ensuring proper ventilation.

属性

IUPAC Name |

2,2-bis[(2-sulfanylacetyl)oxymethyl]butyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6S3/c1-2-12(6-16-9(13)3-19,7-17-10(14)4-20)8-18-11(15)5-21/h19-21H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJBSGLXSREIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064988 | |

| Record name | Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10193-96-1 | |

| Record name | Trimethylolpropane tris(2-mercaptoacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-mercapto-, 1,1'-(2-ethyl-2-(((2-mercaptoacetyl)oxy)methyl)-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10193-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto-, 1,1'-[2-ethyl-2-[[(2-mercaptoacetyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl bis(mercaptoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。